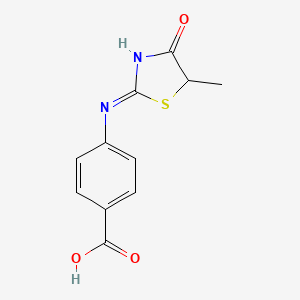

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Descripción general

Descripción

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid is an organic compound that features a thiazole ring fused with a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid typically involves the following steps:

- **Formation of

Actividad Biológica

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, also known by its CAS number 876708-50-8, is an organic compound characterized by a thiazole ring fused with a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3S, with a molecular weight of 250.28 g/mol. The structure features a thiazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | PXOZYAXQSBPCLU-UHFFFAOYSA-N |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

A study conducted on thiazole derivatives demonstrated that compounds bearing the thiazole moiety possess potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives showed IC50 values as low as 0.012 μg/mL against S. aureus topoisomerase IV, indicating strong selectivity towards bacterial isoforms without affecting human topoisomerase II .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Thiazole derivatives have been reported to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. In vitro studies revealed that certain thiazole derivatives could induce multipolar spindle formation in cancer cells, leading to cell death .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in DNA replication and mitosis. The presence of hydrogen bond acceptors in its structure is essential for binding to target proteins such as DNA gyrase and topoisomerases .

Case Studies

- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against E. coli DNA gyrase. The most potent derivative exhibited an IC50 of 12 μM, showcasing the importance of structural modifications in enhancing biological activity .

- Study on Anticancer Effects : Research on a novel thiazole derivative indicated significant inhibition of HSET activity with an IC50 in the nanomolar range. This compound induced multipolarity in centrosome-amplified cancer cells, leading to effective cell cycle disruption .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in 4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These results demonstrate the potential of this compound as an antimicrobial agent, particularly against common pathogens.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by modulating key signaling pathways associated with cancer growth.

Case Study: Anti-Tumor Evaluation

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.25 |

| This compound | HeLa (cervical cancer) | 7.50 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been shown to inhibit enzymes that play critical roles in microbial metabolism and tumor progression, thereby enhancing its therapeutic potential.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetic properties of compounds similar to this compound suggests favorable absorption and distribution characteristics, which are crucial for effective therapeutic applications.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 3 hours |

| Metabolism | Hepatic |

These properties indicate that the compound can be effectively utilized in clinical settings with a manageable safety profile.

Propiedades

IUPAC Name |

4-[(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6-9(14)13-11(17-6)12-8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZYAXQSBPCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.